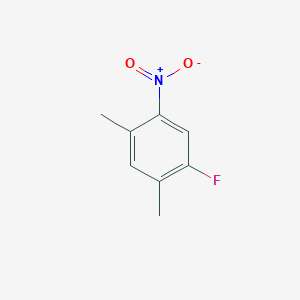

1-Fluoro-2,4-dimethyl-5-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-2,4-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXPEFPOIQDRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308707 | |

| Record name | 1-fluoro-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-22-2 | |

| Record name | 345-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-fluoro-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 1 Fluoro 2,4 Dimethyl 5 Nitrobenzene Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of fluorinated nitrobenzene (B124822) compounds. nih.gov This class of reaction is frequently employed in medicinal chemistry and for the synthesis of functional materials. rsc.org The presence of a strongly electron-withdrawing group, such as a nitro group, positioned ortho or para to a halogen atom, is crucial for activating the aromatic ring towards nucleophilic attack.

The mechanism of SNAr reactions has been a subject of extensive study, with kinetic investigations providing deep insights. The long-accepted mechanism proceeds in two stages via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net In this model, the first step, the formation of the intermediate, is typically the slow, rate-determining step.

However, recent kinetic studies, particularly those employing kinetic isotope effects (KIEs), have revealed that many SNAr reactions may in fact proceed through a concerted mechanism, involving a single transition state rather than a discrete intermediate. dtic.milepa.gov Computational studies support this mechanistic continuum. For instance, in the gas-phase reaction of C₆H₅F with F⁻, a stable Meisenheimer intermediate is formed. researchgate.net Conversely, for analogous reactions with chlorine, bromine, or iodine, the process is concerted, and the would-be intermediate is instead a transition structure. researchgate.net

The introduction of a nitro group significantly lowers the reaction barrier by stabilizing the negative charge developed during the reaction. researchgate.net Studies on 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) in various aprotic solvents have shown that the rate-limiting step can be influenced by the solvent's properties. researchgate.net In non-hydrogen-bond-donating solvents, the decomposition of the intermediate (detachment of the fluoride) is rate-limiting, as evidenced by strong base catalysis. In contrast, in hydrogen-bond-donating solvents like chloroform, which assist in stabilizing the departing fluoride (B91410) ion, the initial formation of the intermediate becomes the rate-determining step. researchgate.net

Table 1: Kinetic Data for SNAr Reactions of Fluoronitrobenzene Analogues

| Substrate | Nucleophile | Solvent | Key Kinetic Finding | Reference |

|---|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic Solvents (Toluene, Benzene (B151609), etc.) | Reaction shows significant base catalysis, indicating the second step (leaving group expulsion) is rate-limiting. | researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Chloroform, Acetonitrile | Reaction is insensitive to base concentration, suggesting the first step (nucleophile addition) is rate-limiting. | researchgate.net |

| 1-Chloro-4-nitrobenzene | Cl⁻ | Gas Phase (Computational) | Reaction follows a concerted pathway with no stable intermediate. The nitro group lowers the overall barrier significantly. | researchgate.net |

| Fluorobenzene | F⁻ | Gas Phase (Computational) | Reaction proceeds via a multistep mechanism with a discrete Meisenheimer intermediate. | researchgate.net |

The regioselectivity of SNAr reactions on substituted nitrobenzenes is a well-understood phenomenon. Nucleophilic attack occurs exclusively at the carbon atom bearing the leaving group (the ipso-carbon), in this case, the fluorine atom. This is because the strong electron-withdrawing nitro group is essential for stabilizing the anionic Meisenheimer intermediate.

This stabilization is most effective when the nitro group is located ortho or para to the site of substitution, as the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. A substituent in the meta position does not allow for this direct resonance stabilization, rendering compounds like m-chloronitrobenzene much less reactive or inert towards nucleophilic substitution under similar conditions. In 1-fluoro-2,4-dimethyl-5-nitrobenzene, the nitro group is ortho to the fluorine atom, providing the necessary activation for the displacement of the fluoride ion.

The nature of the nucleophile plays a critical role in the outcome and mechanism of SNAr reactions.

Amines : Primary and secondary amines are common nucleophiles in SNAr reactions with fluoronitrobenzenes. youtube.com The reaction of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) with the N-terminal amine group of a polypeptide is a classic example used in protein sequencing. rsc.org This reaction produces a stable dinitrophenyl (DNP)-amino acid derivative. rsc.org Kinetic studies involving amine nucleophiles often reveal base catalysis, where a second molecule of the amine facilitates the removal of a proton from the nitrogen atom in the Meisenheimer intermediate, thereby assisting the rate-limiting expulsion of the leaving group. researchgate.net

Hydroxide (B78521) : The hydroxide ion (OH⁻) acts as a nucleophile to displace fluoride, leading to the formation of the corresponding phenol. For example, 2,4,6-trinitrochlorobenzene readily reacts with aqueous sodium hydroxide at room temperature to yield 2,4,6-trinitrophenol. Similarly, o- and p-chloronitrobenzene react with hydroxide at elevated temperatures to give the respective nitrophenols.

Table 2: Examples of Nucleophilic Aromatic Substitution on Fluoronitrobenzene Analogues

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Amine (e.g., R-NH₂) | N-Substituted 2,4-dinitroaniline | rsc.org |

| 1-Fluoro-4-nitrobenzene | Nitrogen and Sulfur Nucleophiles | Corresponding substituted 4-nitrobenzenes | nih.gov |

| 2,4,6-Trinitrochlorobenzene | Hydroxide (OH⁻) | 2,4,6-Trinitrophenol | |

| 1,2-Difluoro-4,5-dinitrobenzene | Dimethylamine | 2-(Dimethylamino)-1-fluoro-4,5-dinitrobenzene | mdpi.com |

Reduction Chemistry of the Nitro Group to Amino and Other Derivatives

The nitro group of this compound and its analogues is readily reduced to an amino group, yielding the corresponding aniline (B41778) derivative. This transformation is a fundamental process in organic synthesis. A variety of reducing agents can be employed, with the choice of reagent sometimes allowing for chemoselectivity in polyfunctional molecules. nih.gov

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This method typically uses hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. It is a clean and efficient method.

Metal-Acid Systems : Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective systems for this reduction. nih.gov

Transfer Hydrogenation : Hydrazine (N₂H₄) in the presence of a catalyst like Pd/C can also be used as a hydrogen source to reduce the nitro group. nih.gov

The reduction is believed to proceed through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before reaching the final amine product. udel.edu

More recently, photocatalytic reduction has emerged as a green and selective method. Under visible light irradiation, semiconductor photocatalysts (e.g., TiO₂, CdS/MOF) can reduce nitrobenzene derivatives to anilines. udel.edunih.gov Interestingly, by carefully selecting the solvent and other reaction parameters, the photocatalytic reduction can be selectively stopped at intermediate stages to yield azoxybenzene (B3421426) or azobenzene (B91143) products. rsc.org

Oxidation Chemistry of the Aromatic System and Substituents

The aromatic system of this compound is relatively electron-deficient due to the presence of the nitro and fluoro groups, making it resistant to electrophilic oxidation. However, the methyl side-chains are susceptible to oxidation. The oxidation of these alkyl groups can lead to a variety of products, including benzyl (B1604629) alcohols, benzaldehydes, or benzoic acids, depending on the oxidant and reaction conditions.

Studies on analogous nitrotoluenes have demonstrated several oxidative pathways:

Side-Chain Oxidation to Aldehydes : The oxidation of 2-nitrotoluene (B74249) to 2-nitrobenzaldehyde (B1664092) can be achieved using oxygen in the presence of a manganese sulfate (B86663) catalyst and potassium hydroxide. epa.gov

Side-Chain Oxidation to Carboxylic Acids : Stronger oxidizing agents, such as chromic acid, can oxidize the methyl group of p-nitrotoluene completely to the corresponding p-nitrobenzoic acid. rsc.org

Regioselectivity of Oxidation : In molecules with multiple methyl groups, such as 3-nitro-o-xylene, oxidation can be regioselective. Using chromyl acetate, the methyl group more remote from the deactivating nitro-group is preferentially attacked. This suggests that for this compound, the C4-methyl group might be more susceptible to oxidation than the C2-methyl group, which is ortho to the nitro group.

Competing Ring vs. Side-Chain Oxidation : Under certain conditions, such as catalysis by specific polyoxometalates with hydrogen peroxide, a competition between side-chain oxidation and oxidation of the aromatic ring (hydroxylation) can occur.

Photochemical Reactivity and Transformations

Nitroaromatic compounds exhibit rich and complex photochemistry. Upon absorption of UV light, they can undergo several transformations. While the quantum yields for decomposition are often low (on the order of 10⁻³), indicating that deactivation to the ground state is a major pathway, distinct photochemical reactions do occur. dtic.mil

For analogues of this compound that contain a methyl group ortho to the nitro group (e.g., o-nitrotoluene), a characteristic reaction is photoisomerization . Following photoexcitation, an intramolecular hydrogen atom transfer can occur from the methyl group to one of the oxygen atoms of the nitro group. youtube.com This process, known as excited-state intramolecular hydrogen transfer (ESIHT), leads to the formation of a transient aci-nitro tautomer (a nitronic acid). researchgate.netyoutube.com This species can then revert to the starting material or undergo further reactions.

Other documented photochemical pathways for nitroaromatic compounds include:

C-NO₂ Bond Cleavage : The excited molecule can undergo homolytic cleavage of the carbon-nitro bond to release a nitrogen dioxide radical (•NO₂) or heterolytic cleavage. researchgate.net

Rearrangement to Nitrophenols : Photolysis can lead to rearrangement products, such as the formation of nitrophenols. dtic.mil

Formation of Nitroso Compounds : Photolysis experiments on aromatic nitro compounds have shown that aromatic nitroso compounds are among the main products. dtic.mil

Computational and Theoretical Studies of 1 Fluoro 2,4 Dimethyl 5 Nitrobenzene

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the reactivity of 1-fluoro-2,4-dimethyl-5-nitrobenzene. The arrangement of substituents on the benzene (B151609) ring—a fluorine atom, two methyl groups, and a nitro group—creates a complex electronic environment.

Key Electronic Properties and Reactivity Descriptors:

A deeper understanding of the molecule's reactivity can be obtained through the calculation of various electronic properties and reactivity descriptors, often within the framework of Density Functional Theory (DFT). These descriptors help to quantify and predict chemical behavior.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the most positive potential would be expected around the nitro group and the carbon atom attached to the fluorine, highlighting these as likely sites for nucleophilic substitution.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule. scirp.org

Electronegativity (χ): This is the power of an atom or group to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. Nitroaromatic compounds generally have high electrophilicity indices, making them good electrophiles.

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the reactivity of the molecule as a whole, local descriptors like the Fukui function can predict which atoms within the molecule are most reactive towards nucleophilic, electrophilic, or radical attack. scielo.org.mx

Table of Calculated Global Reactivity Descriptors for a Related Compound (Nitrobenzene)

| Descriptor | Value (eV) |

| HOMO Energy | -5.70 |

| LUMO Energy | -3.15 |

| Energy Gap (ΔE) | 2.55 |

Note: These values are for a related compound and serve as an illustrative example. Specific values for this compound would require dedicated calculations. researchgate.net

Computational Modeling of Reaction Mechanisms (e.g., SNAr, C-F Activation)

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound.

Nucleophilic Aromatic Substitution (SNAr):

The most common reaction for this type of molecule is Nucleophilic Aromatic Substitution (SNAr). The presence of the electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles. The fluorine atom serves as a good leaving group. The generally accepted mechanism for SNAr reactions proceeds in two steps via a Meisenheimer complex, a resonance-stabilized intermediate. core.ac.uk

Computational studies can:

Map the Potential Energy Surface: By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed.

Determine Reaction Barriers: The activation energy (the energy difference between the reactant and the transition state) can be calculated to predict the reaction rate.

Investigate Mechanistic Pathways: While the two-step Meisenheimer mechanism is common, computational studies have shown that some SNAr reactions can proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single step. acs.org The specific mechanism can depend on the nucleophile, the leaving group, and the solvent. Computational models can help distinguish between these possibilities.

For this compound, the rate-determining step is typically the formation of the C-Nu bond, which leads to the development of a negative charge on the carbon atom ortho to the leaving group (fluorine). stackexchange.com Electron-withdrawing groups, like the nitro group, stabilize this negative charge, thereby increasing the reaction rate. stackexchange.com

C-F Activation:

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, transition metal complexes can facilitate C-F bond cleavage. Computational studies can rationalize the selectivity of C-H versus C-F bond activation. For instance, theoretical studies on fluoroaromatic imines and ketones with cobalt complexes have shown that factors like the oxidation state of the metal center and the nature of the substrate's anchoring group influence whether a C-H or a C-F bond is preferentially activated. nih.govresearchgate.net While not directly involving this compound, these studies provide a framework for understanding how C-F activation could be computationally modeled for this compound in the presence of a suitable catalyst.

Prediction of Regioselectivity and Reaction Outcomes

A key application of computational chemistry is the prediction of regioselectivity in chemical reactions. For a molecule like this compound, a nucleophile could potentially attack at several positions.

Computational methods can predict the most likely site of attack by:

Analyzing Reactivity Descriptors: As discussed in section 4.1, local reactivity descriptors like Fukui functions and the Molecular Electrostatic Potential can indicate the most electrophilic sites on the aromatic ring, which are the most susceptible to nucleophilic attack.

Calculating Intermediate Stabilities: For SNAr reactions that proceed via a Meisenheimer complex, the regioselectivity is often determined by the relative stability of the possible isomeric intermediates. By calculating the energies of these intermediates using methods like DFT, the major product can be predicted. nih.govresearchgate.netdiva-portal.org The most stable intermediate will correspond to the lowest energy pathway and thus the major reaction product.

For this compound, nucleophilic attack is most likely to occur at the carbon atom bearing the fluorine atom, leading to its substitution. This is due to the strong activation by the ortho- and para-directing nitro group and the fact that fluoride (B91410) is a good leaving group in SNAr reactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis:

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary conformational flexibility arises from the rotation of the nitro group and the methyl groups.

Nitro Group Orientation: The nitro group is generally considered to be planar with the benzene ring to maximize resonance stabilization. However, steric hindrance from adjacent substituents can cause it to twist out of the plane. Computational calculations can determine the potential energy surface for the rotation of the nitro group and identify the lowest energy conformation. For nitrobenzene (B124822) itself, the equilibrium structure is planar, with a rotational barrier of about 3-5 kcal/mol. researchgate.net The presence of an ortho-methyl group in this compound would likely increase this barrier and potentially induce a slight twist in the nitro group's orientation.

Methyl Group Rotation: The methyl groups can also rotate. While the energy barriers for methyl rotation are typically small, their preferred orientation can be influenced by interactions with adjacent groups.

Molecular Dynamics (MD) Simulations:

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes such as conformational changes, solvent effects, and intermolecular interactions.

For this compound, MD simulations could be used to:

Explore Conformational Space: MD simulations can explore the different conformations accessible to the molecule at a given temperature and identify the most populated conformational states.

Study Solvation Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent. MD simulations explicitly include solvent molecules, allowing for a detailed study of solute-solvent interactions, such as hydrogen bonding between the nitro group and protic solvents. acs.org

Simulate Reaction Dynamics: For complex reactions, MD simulations can provide a more complete picture of the reaction dynamics than static calculations alone.

Applications of 1 Fluoro 2,4 Dimethyl 5 Nitrobenzene As a Synthetic Intermediate

Precursor for the Synthesis of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. researchgate.netnih.gov While direct examples of the synthesis of fluorinated heterocyclic systems starting from 1-fluoro-2,4-dimethyl-5-nitrobenzene are not extensively detailed in readily available literature, its structural features make it a promising precursor for such applications.

The synthetic strategy would typically involve the initial reduction of the nitro group to an amine, yielding 5-fluoro-2,4-dimethylaniline (B3052276) . This aniline (B41778) derivative can then undergo various cyclization reactions to form heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of fluorinated quinolines, a class of heterocycles with diverse biological activities. Similarly, reaction with appropriate reagents could pave the way for the synthesis of fluorinated benzimidazoles, another important scaffold in medicinal chemistry. mdpi.com The presence of the fluorine atom on the benzene (B151609) ring of the resulting heterocyclic system can significantly influence the pharmacological properties of the final molecule.

Role as a Building Block for Functionalized Aromatic Compounds

This compound is a key building block for the synthesis of a variety of functionalized aromatic compounds. nbinno.com This utility stems from two primary reactive sites within the molecule: the fluorine atom, which is activated towards nucleophilic aromatic substitution, and the nitro group, which can be readily reduced to an amino group.

The electron-withdrawing nature of the nitro group significantly activates the carbon atom attached to the fluorine, making it susceptible to attack by nucleophiles. This allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, thereby introducing diverse functional groups onto the aromatic ring. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis for the construction of highly substituted aromatic systems.

Furthermore, the nitro group can be selectively reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation yields 5-fluoro-2,4-dimethylaniline , which serves as a versatile intermediate for further functionalization. The resulting amino group can be diazotized and converted into a variety of other substituents, or it can participate in condensation and coupling reactions to build more complex molecular frameworks.

Synthetic Intermediate in the Preparation of Specialized Organic Molecules

The unique combination of functional groups in this compound makes it a valuable intermediate in the multi-step synthesis of specialized organic molecules with potential applications in medicine and materials science.

Development of Potential Androgen Receptor Antagonist Intermediates

Androgen receptor (AR) antagonists are crucial in the treatment of prostate cancer. The synthesis of novel AR antagonists often involves the construction of complex molecular scaffolds that can effectively bind to the receptor. While no direct synthesis of a known AR antagonist from this compound is explicitly documented, its derivatives can be considered as potential intermediates. For example, the synthesis of hydantoin-based AR antagonists often starts from substituted anilines. nih.gov By reducing the nitro group of this compound to an amine, and then performing a series of subsequent reactions, it is conceivable to construct the core structures of certain AR antagonists. The fluorine and methyl groups on the aromatic ring could play a role in modulating the binding affinity and pharmacokinetic properties of the final compound.

Contribution to the Synthesis of Medical Intermediates

The versatility of this compound as a building block extends to the synthesis of various medical intermediates. nbinno.com Its ability to undergo nucleophilic aromatic substitution and subsequent reduction of the nitro group provides a pathway to a wide array of substituted anilines and other aromatic derivatives. These intermediates can then be incorporated into the synthesis of active pharmaceutical ingredients (APIs). For instance, fluorinated aromatic moieties are present in numerous drugs across different therapeutic areas. The specific substitution pattern of this compound could be leveraged to synthesize precursors for drugs where this particular arrangement of fluorine and methyl groups is desired for optimal biological activity.

Environmental Transformations and Degradation Pathways of Fluorinated Nitroaromatic Compounds

Photochemical Degradation Processes in Aqueous and Atmospheric Environments

Photochemical degradation is a significant pathway for the transformation of nitroaromatic compounds in sunlit environments. umich.edu These compounds strongly absorb sunlight, particularly in the ultraviolet and blue regions of the spectrum, which can lead to their direct photolysis. umich.edu The photochemical half-life of nitrobenzene (B124822) in sunlit surface waters can range from days to months, depending on factors like water chemistry and depth. epa.gov For substituted nitroaromatics, the presence of other functional groups can influence the rate and products of photodegradation.

In aqueous environments, the direct photolysis of nitroaromatic compounds can lead to the formation of various products, including phenols and nitrophenols. epa.gov The presence of dissolved organic matter, such as humic substances, can enhance the photodegradation rates of some nitroaromatics. umich.edu Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), also plays a crucial role in the transformation of these compounds in both aqueous and atmospheric settings.

Table 1: Examples of Photochemical Transformation Products of Structurally Similar Nitroaromatic Compounds

| Parent Compound | Transformation Product(s) | Environmental Matrix |

| Nitrobenzene | Phenol, Nitrophenols | Aqueous |

| 2,4,6-Trinitrotoluene (TNT) | Nitrite (B80452), Nitrate, Ammonium ions | Aqueous and Solid Phase |

| 2-Nitrophenol | Nitrous acid (HONO) | Gas Phase |

This table presents illustrative data for compounds structurally related to 1-Fluoro-2,4-dimethyl-5-nitrobenzene to indicate potential transformation pathways in the absence of specific data for the target compound.

Microbial Biodegradation Mechanisms and Metabolites

The biodegradation of nitroaromatic compounds is a key process in their removal from contaminated environments. epa.govnih.gov Microorganisms have evolved diverse strategies to metabolize these compounds, often utilizing them as sources of carbon, nitrogen, and energy. nih.gov The electron-withdrawing nature of the nitro group, however, makes the aromatic ring resistant to the initial oxidative attacks common in the degradation of many aromatic hydrocarbons. nih.gov

Consequently, the initial steps in the microbial degradation of nitroaromatic compounds often involve the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. These reactions can occur under both aerobic and anaerobic conditions. dtic.mil Once the amino group is formed, the aromatic ring is more susceptible to cleavage by oxygenases.

For fluorinated aromatic compounds, microbial degradation is also possible, although the position of the fluorine substituent can significantly impact the metabolic pathway. doi.org While the carbon-fluorine bond is strong, some microorganisms possess enzymes that can cleave this bond, often through hydrolytic or oxygenolytic mechanisms. The presence of fluorine can sometimes lead to the formation of dead-end metabolites that are resistant to further degradation. doi.org

Given the structure of this compound, a plausible initial step in its biodegradation would be the reduction of the nitro group. The resulting 5-fluoro-2,4-dimethylaniline (B3052276) could then undergo further transformation, potentially involving hydroxylation and ring cleavage. The fate of the fluorine atom would depend on the specific enzymatic capabilities of the degrading microorganisms.

Table 2: Common Microbial Transformation Reactions for Nitroaromatic and Fluorinated Aromatic Compounds

| Reaction Type | Substrate Class | Key Enzymes | Resulting Products |

| Nitroreduction | Nitroaromatics | Nitroreductases | Nitrosoaromatics, Hydroxylaminoaromatics, Aminoaromatics |

| Dioxygenation | Aromatic compounds | Dioxygenases | Dihydrodiols |

| Dehalogenation | Halogenated aromatics | Dehalogenases | Hydroxylated aromatics, Halide ions |

This table outlines general microbial transformation reactions relevant to the potential biodegradation of this compound based on its structural components.

Hydrolytic Stability and Chemical Fate in Aquatic Systems

The hydrolytic stability of this compound is largely determined by the reactivity of the carbon-fluorine bond on the aromatic ring. Aryl fluorides are generally resistant to hydrolysis under typical environmental conditions due to the strength of the C-F bond. mdpi.com However, the presence of a strongly electron-withdrawing nitro group ortho or para to the fluorine atom can activate the ring towards nucleophilic aromatic substitution, making hydrolysis more favorable.

In the case of this compound, the nitro group is in a meta position relative to the fluorine atom, which provides less activation compared to an ortho or para positioning. Therefore, direct hydrolysis of the C-F bond is expected to be a slow process under neutral pH conditions in aquatic systems. Studies on the hydrolysis of nitrobenzene have shown that it is also a slow process, with no significant hydrolysis observed even in the presence of alkali. uni.edu

Studies on Environmental Persistence and Transformation Products

The transformation of this compound in the environment is likely to proceed through the pathways discussed above: photochemical degradation and microbial biodegradation. The primary transformation products would likely result from the reduction of the nitro group and potentially, over longer timescales, the cleavage of the C-F bond.

Potential transformation products could include:

5-Fluoro-2,4-dimethylaniline: Formed through the microbial reduction of the nitro group.

Fluorinated and/or methylated phenols: Resulting from photochemical reactions.

Ring cleavage products: Following microbial degradation of the aromatic ring.

The ultimate fate of the fluorine atom would be its mineralization to fluoride (B91410) ions, although this is expected to be a slow process. The persistence of fluorinated intermediates is a potential concern, as these compounds may also have environmental impacts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Fluoro-2,4-dimethyl-5-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of nitrobenzene derivatives often involves nitration or halogenation steps. For example, analogous compounds like 2-Chloro-4-fluoro-5-nitrobenzoyl chloride are synthesized using thionyl chloride or oxalyl chloride with catalysts like DMF in dichloromethane (DCM) under reflux (50°C, 4–12 hours). Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.

- Temperature : Elevated temperatures (50°C) accelerate reaction rates but may increase side products.

- Workup : Post-reaction purification via water washing and filtration is critical to isolate crystalline solids .

- Characterization : Use -NMR and -NMR to confirm substituent positions and purity .

Q. How can researchers safely handle and store this compound in the laboratory?

- Methodological Answer :

- Storage : Store in airtight containers in cool, dry environments away from oxidizing agents to prevent decomposition .

- Safety protocols : Use local exhaust ventilation, safety goggles, nitrile gloves, and lab coats. Emergency measures (e.g., eyewash stations) must be accessible .

- Waste disposal : Follow institutional guidelines for halogenated/nitroaromatic waste to avoid environmental contamination .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : NMR (, , ) resolves electronic environments of fluorine and nitro groups. IR spectroscopy identifies nitro (1520–1350 cm) and C-F (1100–1000 cm) stretches .

- Chromatography : HPLC or GC-MS monitors purity and detects byproducts .

- Elemental analysis : Confirms empirical formula, especially for nitro and halogen content .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Electronic effects : The nitro group at position 5 is a strong electron-withdrawing group (EWG), activating the fluorine at position 1 for SNAr. Methyl groups at positions 2 and 4 introduce steric hindrance, potentially slowing kinetics.

- Computational modeling : Density Functional Theory (DFT) can predict charge distribution and transition states. For example, studies on 2-Fluoro-5-nitrobenzoic acid show nitro groups enhance fluorine’s leaving capacity by stabilizing negative charge in the Meisenheimer intermediate .

- Experimental validation : Compare reaction rates with analogs lacking methyl groups (e.g., 1-Fluoro-4-nitrobenzene) to isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in reported synthesis yields for nitrobenzene derivatives?

- Methodological Answer :

- Parameter screening : Systematically vary solvent polarity (e.g., DCM vs. benzene), temperature (0–50°C), and catalyst (DMF vs. N-methylacetamide) using Design of Experiments (DoE) to identify optimal conditions .

- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., over-nitrated species) to refine stoichiometry .

- Reproducibility : Cross-validate results with independent labs, ensuring consistent purity standards (≥95% by NMR) .

Q. Can this compound serve as a precursor for pharmaceuticals or advanced materials?

- Methodological Answer :

- Pharmaceutical applications : Fluorinated nitrobenzenes are intermediates in antibiotics (e.g., norfloxacin) and kinase inhibitors. The methyl groups may modulate lipophilicity for improved bioavailability .

- Material science : Nitro groups enable polymerization into polyimides for high-temperature resins. For example, TAB (1,3,5-tris(4-aminophenoxy)benzene) derivatives exhibit thermal stability >300°C .

- Synthetic routes : Couple with amines or phenols via SNAr to generate aryl ethers or amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。